molecular formula C12H16N2O B308665 2-cyclopentyl-N-(3-pyridinyl)acetamide

2-cyclopentyl-N-(3-pyridinyl)acetamide

Cat. No.: B308665
M. Wt: 204.27 g/mol
InChI Key: VEDNGKYBVCYEOY-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(3-pyridinyl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to the acetamide backbone and a 3-pyridinyl substituent at the nitrogen position. The compound’s molecular formula is C₁₂H₁₅N₂O (hypothetical molecular weight: ~219.26 g/mol), with the pyridine ring likely influencing electronic properties and solubility .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-cyclopentyl-N-pyridin-3-ylacetamide

InChI

InChI=1S/C12H16N2O/c15-12(8-10-4-1-2-5-10)14-11-6-3-7-13-9-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,14,15)

InChI Key

VEDNGKYBVCYEOY-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(=O)NC2=CN=CC=C2

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties Source
2-Cyclopentyl-N-(3-pyridinyl)acetamide (Target) C₁₂H₁₅N₂O 219.26 3-Pyridinyl Hypothesized moderate solubility in polar solvents due to pyridine’s basicity.
2-Cyclopentyl-N-(1,3-thiazol-2-yl)acetamide C₁₀H₁₄N₂OS 210.29 1,3-Thiazol-2-yl Contains sulfur, potentially enhancing binding to metal ions or thiol-containing proteins .
2-Cyclopentyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide C₁₅H₁₈N₂OS 274.38 6-Methylbenzothiazole Extended aromatic system may improve lipophilicity and membrane permeability .
2-Cyclopentyl-N-(4-pyridinyl)acetamide C₁₂H₁₅N₂O 219.26 4-Pyridinyl Pyridine isomerism may alter electronic distribution and receptor interactions .
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) C₂₀H₂₂N₆OS 394.50 Triazole-pyridine hybrid Orco receptor agonist; demonstrates bioactivity in insect olfactory studies .

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability The 3-pyridinyl group in the target compound likely confers moderate polarity, enhancing solubility in aqueous environments compared to purely aliphatic analogs (e.g., cyclopentyl-only derivatives). However, thiazole- or benzothiazole-containing analogs (e.g., C₁₀H₁₄N₂OS, C₁₅H₁₈N₂OS) may exhibit lower solubility due to sulfur’s hydrophobic contributions .

Biological Activity

  • VUAA1 , a triazole-pyridine acetamide analog, activates insect Orco receptors, highlighting the role of heterocyclic substituents in bioactivity . While the target compound lacks a triazole moiety, its pyridine group may still engage in π-π stacking or hydrogen bonding in receptor binding.
  • Benzothiazole derivatives (e.g., C₁₅H₁₈N₂OS ) are associated with antimicrobial and anticancer activities in broader literature, though specific data for these analogs is absent in the evidence .

Toxicological Considerations Acetamide derivatives like acetochlor () are known environmental contaminants, but the target compound’s ecotoxicological profile remains unstudied . Limited toxicological data for related compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ) suggests a need for caution in handling and application .

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